Di(naphthalen-2-yl)phosphine oxide

Descripción general

Descripción

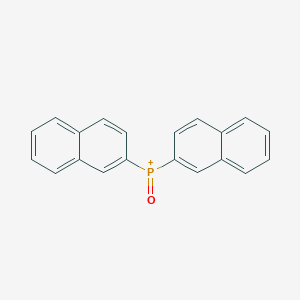

Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C20H15OP. It is characterized by the presence of two naphthyl groups attached to a phosphine oxide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of di(naphthalen-2-yl)phosphine oxide typically involves the reaction of naphthylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of an inert atmosphere (argon or nitrogen) and low temperatures to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Análisis De Reacciones Químicas

Three-Component Reactions

Di(naphthalen-2-yl)phosphine oxide is used in three-component reactions with 3-formyl-6-methylchromone and primary amines . This reaction can produce chromonyl-substituted α-aminophosphine oxide .

Phospha-Michael Addition Reactions

This compound is used in microwave-assisted Phospha-Michael addition reactions . Additions with this compound reagent require elevated reaction temperatures . The different reaction conditions essential for the completion of the addition reactions might presumably be attributed to phosphines having different reactivity and the steric hindrance caused by the naphthyl groups .

Enantioselective Phosphinylation

Chiral phosphoric acid can catalyze the enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides . Developing new enantioselective protocols for the construction of α-amino diarylphosphine oxides is desirable for synthetic chemists .

Reaction Conditions

Aplicaciones Científicas De Investigación

Coordination Chemistry and Catalysis

Di(naphthalen-2-yl)phosphine oxide serves as a ligand in coordination chemistry, particularly in transition metal-catalyzed reactions. Its ability to form stable complexes with metal centers enhances catalytic activity in various reactions such as:

- Hydrogenation

- Hydroformylation

- Cross-coupling reactions

The unique steric and electronic properties provided by the naphthyl groups contribute to its effectiveness as a ligand compared to other phosphine oxides, making it a valuable tool in synthetic chemistry .

Biological Applications

In biological research, this compound is being explored for its potential as a probe or reagent due to its photophysical properties. Its applications may extend to:

- Drug delivery systems

- Therapeutic agents

Research is ongoing to evaluate its interactions within biological systems, which could lead to novel applications in pharmacology .

Industrial Applications

This compound is utilized in the production of advanced materials, including:

- Polymers

- Electronic devices

Its stability and electronic characteristics make it suitable for these applications, contributing to the development of high-performance materials .

Case Study 1: Synthesis of Phosphinothioates

A recent study demonstrated the practical synthesis of phosphinothioates using this compound. The reaction involved sulfinic acid derivatives and phosphine oxides under mild conditions, yielding high product yields (up to 94%) without the need for metal catalysts. This method showcases the compound's utility in synthetic organic chemistry while promoting greener practices .

Case Study 2: Coordination Complexes in Catalysis

Research has shown that this compound forms effective coordination complexes with various transition metals. These complexes have been utilized in catalytic cycles for hydrogenation reactions, significantly improving reaction rates compared to traditional catalysts. The study emphasizes the compound's role as an innovative ligand that enhances catalytic efficiency .

Mecanismo De Acción

The mechanism of action of di(naphthalen-2-yl)phosphine oxide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparación Con Compuestos Similares

Triphenylphosphine oxide: Another widely used phosphine oxide with similar coordination properties but different steric and electronic characteristics.

Di(phenyl)phosphine oxide: Similar in structure but with phenyl groups instead of naphthyl groups, leading to different reactivity and applications.

Tri(naphthalen-2-yl)phosphine oxide: A related compound with three naphthyl groups, offering different steric hindrance and electronic effects.

Uniqueness: Di(naphthalen-2-yl)phosphine oxide is unique due to its specific combination of steric and electronic properties provided by the naphthyl groups. This makes it particularly effective in certain catalytic applications and as a building block for advanced materials .

Actividad Biológica

Di(naphthalen-2-yl)phosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound (C₁₈H₁₅O₂P) is characterized by its two naphthalene rings attached to a phosphorus atom, which is further oxidized to form a phosphine oxide. Its structural formula can be represented as:

Synthesis Methods

The synthesis of this compound typically involves reactions that utilize naphthalene derivatives and phosphine oxides. Recent studies have shown that it can be synthesized efficiently using various catalytic methods, including the application of tetrabutylammonium bromide (TBAB) under mild conditions, yielding high reaction activity with good product yields (up to 94%) .

Antibacterial Properties

This compound has demonstrated notable antibacterial activity against selected Gram-positive bacteria. In one study, the compound was tested alongside several phosphine oxide derivatives, revealing promising results in inhibiting bacterial growth . The mechanism of action appears to involve disruption of bacterial cell integrity, although the precise pathways remain under investigation.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have reported IC50 values indicating moderate cytotoxicity against human promyelocytic leukemia (HL-60) cells and mouse fibroblast (NIH/3T3) cells . The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.

Enantioselective Phosphinylation

This compound has also been utilized in enantioselective reactions, particularly in the phosphinylation of 3,4-dihydroisoquinolines. This process not only enhances the compound's utility in synthetic organic chemistry but also indicates its potential role in developing chiral ligands and catalysts for asymmetric synthesis .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antibacterial Activity | Demonstrated effectiveness against Gram-positive bacteria with significant inhibition rates. |

| Cytotoxicity | Exhibited moderate cytotoxicity on HL-60 and NIH/3T3 cell lines with IC50 values indicating potential therapeutic applications. |

| Enantioselective Reactions | Successfully employed in chiral phosphinylation leading to diverse functionalized products suitable for further biological evaluation. |

Propiedades

IUPAC Name |

dinaphthalen-2-yl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBHOFPPZWFQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447425 | |

| Record name | bis(2-naphthyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78871-05-3 | |

| Record name | bis(2-naphthyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.